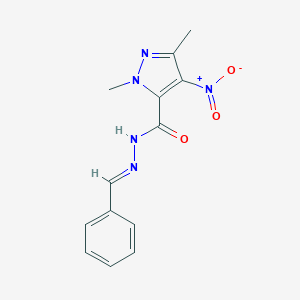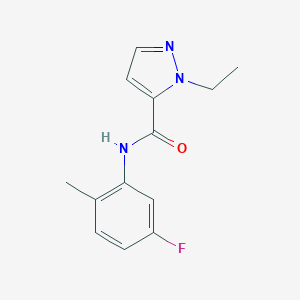![molecular formula C21H26N2O4S B450965 methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B450965.png)
methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a carbamoyl group, and a methyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the carbamoyl group, and the esterification process. The reaction conditions often require specific reagents, catalysts, and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability. The use of flow microreactor systems can also enhance the sustainability of the production process by reducing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid: This compound shares the diethylcarbamoyl group but differs in its overall structure and properties.
α,β-Unsaturated carbonyl compounds: These compounds have similar functional groups but differ in their carbonylation reactions and applications.
Uniqueness
methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C21H26N2O4S |
|---|---|
Poids moléculaire |
402.5g/mol |
Nom IUPAC |
methyl 5-(diethylcarbamoyl)-2-[(3,5-dimethylbenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H26N2O4S/c1-7-23(8-2)20(25)17-14(5)16(21(26)27-6)19(28-17)22-18(24)15-10-12(3)9-13(4)11-15/h9-11H,7-8H2,1-6H3,(H,22,24) |
Clé InChI |
HQDZBRLUMKBNKG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC(=C2)C)C)C(=O)OC)C |
SMILES canonique |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC(=C2)C)C)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-nitrobenzamide](/img/structure/B450882.png)
![3-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B450884.png)



![2-bromo-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B450892.png)
![Methyl 2-[(3-iodobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B450893.png)


![5-chloro-N-{4-[N-(2-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B450901.png)


![5-bromo-N-{3-[N-(4-tert-butylbenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B450904.png)

